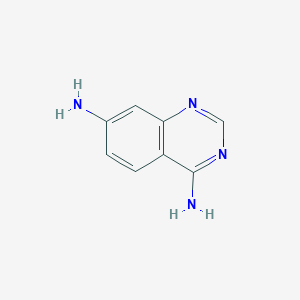
N-Lupinylphthalimide
Descripción general
Descripción
N-Lupinylphthalimide is a derivative of the simplest quinolizidine alkaloid, lupinine. This compound is synthesized by modifying naturally occurring alkaloids, which opens up possibilities for creating highly effective, selective, and stereospecific biologically active substances . The chemical structure of this compound includes a phthalimide group attached to the lupinine molecule, making it a promising synthon for various derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Lupinylphthalimide is synthesized using the Gabriel method. The optimal synthesis conditions involve the interaction of chlorolupinine with potassium phthalimide in dimethylformamide (DMF) as the solvent . The reaction mixture is boiled for 8 hours and then cooled. After settling for 15 hours, the reaction mixture is dissolved in ice water and extracted with chloroform .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The reaction is monitored using thin-layer chromatography and the product is isolated by recrystallization from ethanol .
Análisis De Reacciones Químicas
Types of Reactions: N-Lupinylphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Substitution: this compound can undergo substitution reactions with nucleophiles such as alkyl halides under Mitsunobu conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid.
Substitution: Alkyl halides, Mitsunobu conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
N-Lupinylphthalimide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Lupinylphthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of lupinine, which enhances its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed that the phthalimide group plays a crucial role in its activity .
Comparación Con Compuestos Similares
N-Lupinylphthalimide can be compared with other similar compounds, such as:
N-Isonicotinoylphthalimide: Similar in structure but with an isonicotinoyl group instead of a lupinyl group.
Phthalimide Derivatives: Various phthalimide derivatives with different substituents, used in similar applications.
Uniqueness: this compound is unique due to its combination of the lupinine alkaloid with the phthalimide group, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKXSCEURLJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394054 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99812-93-8 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Chloropropyl)thio]-benzonitrile](/img/structure/B3066934.png)



![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)







